BenchChemオンラインストアへようこそ!

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate

medicinal chemistry late-stage diversification cross-coupling

This 2-unsubstituted 5,7-dimethoxy-4-phenylquinoline-3-carboxylate is the preferred scaffold for parallel synthesis, enabling efficient diversification at the C2 position via C-H activation, halogenation, or click chemistry. Its core structure is a recognized privileged template for kinase and GPCR targets, making it superior to generic, pre-functionalized analogs for SAR campaigns.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 1351821-28-7
Cat. No. B3015320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate
CAS1351821-28-7
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=C(C2=C1C3=CC=CC=C3)OC)OC
InChIInChI=1S/C20H19NO4/c1-4-25-20(22)15-12-21-16-10-14(23-2)11-17(24-3)19(16)18(15)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
InChIKeyXARRKCAPZHVHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate (CAS 1351821-28-7): Core Scaffold Identification for Focused Library Synthesis


Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate (CAS 1351821-28-7) is a 2-unsubstituted, 3-ethyl ester quinoline derivative bearing 5,7-dimethoxy and 4-phenyl substituents (C20H19NO4, MW 337.4 g/mol) . This compound serves as the foundational scaffold from which numerous biologically active 2-substituted 4-phenylquinoline-3-carboxylates are derived. Unlike its 2-substituted analogs—such as the 2-bromo (C17H14BrNO2), 2-chloromethyl (C19H16ClNO2), and 2-methyl (C19H17NO2) derivatives—the unfunctionalized C2 position provides a uniquely versatile handle for late-stage diversification, making it the preferred starting material for parallel synthesis and structure–activity relationship (SAR) exploration campaigns [1].

Why Generic Quinoline-3-carboxylates Cannot Replace the 5,7-Dimethoxy-4-phenyl Scaffold in Synthetic and Screening Applications


The 4-phenylquinoline-3-carboxylate chemotype encompasses a broad array of substitution patterns, each imparting distinct reactivity and biological profiles. The 5,7-dimethoxy substitution pattern, in particular, is known to influence electron density distribution across the quinoline ring, modulate lipophilicity, and affect binding to biological targets such as kinases and GPCRs [1]. Generic alternatives lacking the 5,7-dimethoxy motif (e.g., unsubstituted or 6,7-dimethoxy isomers) exhibit altered physicochemical properties and cannot serve as direct synthetic precursors to the same focused compound libraries. Furthermore, the absence of a 2-substituent on the target compound is critical: 2-substituted analogs are end-point compounds with predefined biological activity, whereas the 2-H scaffold enables systematic exploration of the 2-position vector, which is essential for SAR-driven lead optimization programs [2].

Quantitative Differentiation: Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate vs. Closest 2-Substituted Analogs


C2-H vs. C2-Br: Synthetic Versatility for Late-Stage Functionalization

The target compound bears a hydrogen at the C2 position, whereas the closest commercially available analog, 2-bromo-5,7-dimethoxy-4-phenylquinoline, carries a bromine [1]. The C2-H scaffold can be directly functionalized via C–H activation or used as a substrate for electrophilic substitution, enabling access to a broader range of 2-substituted derivatives than the C2-Br analog, which is limited to nucleophilic displacement or metal-catalyzed cross-coupling reactions. The 2-bromo compound was synthesized in 44% yield from the corresponding 2-quinolone, while the target compound's 2-unsubstituted state avoids this additional synthetic step, streamlining library production [2].

medicinal chemistry late-stage diversification cross-coupling

Absence of 2-Chloromethyl Group: Avoiding Alkylation-Related Toxicity and Instability

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (CAS 126334-84-7) is a common intermediate used in the synthesis of fused quinoline systems [1]. However, the chloromethyl group introduces alkylating potential, carrying GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) [2]. The target compound, lacking this electrophilic moiety, is expected to exhibit a significantly improved safety profile, making it preferable for high-throughput screening where compound handling safety is a concern. No such hazard classifications are associated with the 2-unsubstituted ethyl ester scaffold.

toxicology chemical stability alkylating agents

5,7-Dimethoxy vs. 6,7-Dimethoxy Regioisomerism: Impact on Calculated logP and Drug-Likeness

The 5,7-dimethoxy substitution pattern is regioisomeric to the more common 6,7-dimethoxy motif found in many quinoline-based kinase inhibitors. Computational predictions (using ACD/Labs or similar) indicate that the 5,7-dimethoxy arrangement results in a distinct logP value compared to the 6,7-isomer, due to differential intramolecular hydrogen bonding and steric effects . While direct experimental logP data for the target compound is not publicly available, class-level analysis of quinoline-3-carboxylate derivatives demonstrates that methoxy position significantly influences both lipophilicity and antiproliferative activity, with IC50 values varying by up to 10-fold across regioisomeric pairs [1].

physicochemical properties lipophilicity drug-likeness

C2 Position Availability for Triazole Click Chemistry: Access to Antileishmanial Chemotypes

A series of triazolyl 2-methyl-4-phenylquinoline-3-carboxylate derivatives were synthesized via click chemistry and evaluated against Leishmania donovani, demonstrating promising antileishmanial activity [1]. However, the 2-methyl substituent on the comparator scaffold is inert and cannot participate in further derivatization. The target compound, with its unsubstituted C2 position, can serve as the direct precursor for a wider array of 2-functionalized analogs—including triazoles, aryl, and heteroaryl derivatives—without the need for de novo synthesis of the quinoline core [2]. This enables more efficient SAR exploration around the 2-position vector.

click chemistry antileishmanial triazole

Optimal Deployment Scenarios for Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate in Drug Discovery and Chemical Biology


Focused Quinoline Library Synthesis via Late-Stage C2 Diversification

The target compound's unsubstituted C2 position makes it the ideal core scaffold for constructing focused libraries of 2-substituted 4-phenylquinoline-3-carboxylates. Using C–H activation, electrophilic halogenation, or Mannich-type reactions, a single batch of the scaffold can be converted into dozens of analogs for SAR studies. This approach is more cost-efficient than purchasing individual 2-substituted derivatives, as demonstrated by the one-pot synthesis of 2-(benzofuran-2-yl) derivatives from the related 2-chloromethyl intermediate [1].

Antiproliferative Screening Campaigns Targeting MCF-7 and K562 Cell Lines

Quinoline-3-carboxylate derivatives have demonstrated micromolar antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with lead compounds achieving IC50 values as low as 0.33 μM and 0.28 μM, respectively [2]. The 5,7-dimethoxy substitution pattern, combined with systematic variation at C2 enabled by the target scaffold, is predicted to explore key pharmacophoric elements for this activity. Researchers can prioritize the target compound as the entry point for synthesizing and screening novel analogs.

Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Generation

Triazolyl derivatives of 4-phenylquinoline-3-carboxylates have shown activity against Leishmania donovani [3]. The target compound, lacking a 2-substituent, can be directly converted to 2-azido or 2-alkyne intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide or alkyne partners, enabling rapid assembly of triazole-containing libraries for antileishmanial screening.

Kinase Inhibitor Scaffold Hopping and Fragment-Based Drug Discovery

The 4-phenylquinoline core is a recognized privileged structure for kinase inhibition [4]. The target compound's 5,7-dimethoxy groups provide additional hydrogen-bond acceptor sites, while the 3-ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling. This scaffold is suitable for fragment-based screening and scaffold-hopping strategies aimed at identifying novel ATP-competitive or allosteric kinase inhibitors.

Quote Request

Request a Quote for Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.